3,5-Dichloro(pentafluorosulfur)benzene
Description
Properties
IUPAC Name |
(3,5-dichlorophenyl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F5S/c7-4-1-5(8)3-6(2-4)14(9,10,11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUBKRVZKOGEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)S(F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 3,5 Dichloro Pentafluorosulfur Benzene
Nucleophilic Aromatic Substitution (SNAr) Pathways
The presence of the potent electron-withdrawing pentafluorosulfur group, in concert with two chlorine atoms, renders the aromatic ring of 3,5-dichloro(pentafluorosulfur)benzene highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its synthetic utility, enabling the introduction of a diverse array of functional groups.
Influence of the SF₅ and Chlorine Substituents on SNAr Reactivity
The pentafluorosulfur group is one of the most strongly electron-withdrawing substituents known, significantly more so than the nitro group. This property dramatically lowers the electron density of the aromatic ring, thereby facilitating attack by nucleophiles. The SF₅ group stabilizes the negative charge in the Meisenheimer intermediate, the key intermediate in SNAr reactions, thus lowering the activation energy of the reaction.
The two chlorine atoms also contribute to the electrophilicity of the aromatic ring through their inductive electron-withdrawing effects. In the context of SNAr, one of the chlorine atoms typically serves as the leaving group. The combined electron-withdrawing power of the SF₅ group and the remaining chlorine atom provides substantial activation for the substitution to occur.
Reactivity with Oxygen, Sulfur, and Nitrogen Nucleophiles
Due to the strong activation provided by the SF₅ group, this compound is expected to react readily with a variety of nucleophiles. While specific experimental data for this exact compound is not extensively documented in publicly available literature, analogies can be drawn from similar SF₅-activated systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfur)benzene. beilstein-journals.orgresearchgate.netresearchgate.net
Reactions with oxygen nucleophiles , such as alkoxides and phenoxides, would lead to the formation of aryl ethers. Similarly, sulfur nucleophiles , like thiolates, would yield thioethers. Nitrogen nucleophiles , including primary and secondary amines, are also anticipated to displace one of the chlorine atoms to form the corresponding aniline (B41778) derivatives. The general reaction scheme for these substitutions is presented below:
| Nucleophile (Nu⁻) | Product |
| RO⁻ (Alkoxide) | 3-alkoxy-5-chloro(pentafluorosulfur)benzene |
| ArO⁻ (Phenoxide) | 3-aryloxy-5-chloro(pentafluorosulfur)benzene |
| RS⁻ (Thiolate) | 3-alkylthio-5-chloro(pentafluorosulfur)benzene |
| R₂NH (Amine) | 3-(dialkylamino)-5-chloro(pentafluorosulfur)benzene |
Vicarious Nucleophilic Substitution Reactions
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds. nih.gov Given the high electrophilicity of the aromatic ring in this compound, it is a prime candidate for VNS reactions. In this pathway, a carbanion bearing a leaving group attacks the aromatic ring at a hydrogen-bearing carbon, followed by the elimination of the leaving group and a proton.
For this compound, VNS reactions would be expected to occur at the positions ortho to the powerful SF₅ group (C2, C4, and C6). The regioselectivity would likely be influenced by the steric hindrance posed by the adjacent chlorine atoms. Based on studies with analogous compounds like 3-fluoro-5-nitro-1-(pentafluorosulfur)benzene, VNS provides a viable route for the introduction of carbon, oxygen, and nitrogen nucleophiles at positions not accessible through traditional SNAr. beilstein-journals.orgresearchgate.net
| Position of Attack | Expected Product |
| C2 | 2-substituted-3,5-dichloro(pentafluorosulfur)benzene |
| C4 | 4-substituted-3,5-dichloro(pentafluorosulfur)benzene |
| C6 | 6-substituted-3,5-dichloro(pentafluorosulfur)benzene |
Electrophilic Aromatic Substitution (EAS) Considerations
In stark contrast to its high reactivity in SNAr, this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). This is a direct consequence of the electronic properties of its substituents.
Deactivating Effects of SF₅ and Halogen Groups on Electrophilic Attack
The pentafluorosulfur group exerts a powerful deactivating effect on the benzene (B151609) ring for EAS reactions due to its immense inductive electron-withdrawing nature. This effect significantly reduces the nucleophilicity of the aromatic π-system, making it less susceptible to attack by electrophiles.
Similarly, the chlorine atoms are also deactivating groups. While they possess lone pairs that can donate electron density through resonance, their strong inductive effect dominates, leading to a net withdrawal of electron density from the ring. libretexts.orgminia.edu.eg The cumulative deactivating effect of one SF₅ group and two chlorine atoms makes electrophilic substitution on this compound exceptionally challenging, requiring harsh reaction conditions.
Regioselectivity in Electrophilic Substitution on Dichlorinated SF₅-Benzenes
Should an electrophilic aromatic substitution be forced to occur on this compound, the regiochemical outcome would be governed by the directing effects of the existing substituents. The SF₅ group is a strong meta-director. The chlorine atoms, although deactivating, are ortho-, para-directing.
In this specific substitution pattern, the positions ortho to the SF₅ group (C2, C4, C6) are the most deactivated. The chlorine atoms at C3 and C5 direct incoming electrophiles to their ortho and para positions. The para position to one chlorine is occupied by the other chlorine, and the ortho positions are C2, C4 and C4, C6 respectively. Therefore, the directing effects of the substituents are in conflict. However, due to the overwhelming deactivating nature of the SF₅ group, electrophilic attack is most likely to be directed to the positions least deactivated by it, which are meta to the SF₅ group. The positions meta to the SF₅ group are C5 and C3 (already substituted) and C1 (already substituted). Therefore, the only available positions for substitution are C2, C4, and C6. Given the strong meta-directing influence of the SF₅ group and the ortho-, para-directing nature of the chlorines, predicting the precise regioselectivity is complex and would likely result in a mixture of products, with substitution at the 2-, 4-, and 6-positions being electronically disfavored by the SF₅ group but directed by the chlorine atoms.
| Substituent | Directing Effect |
| -SF₅ | Meta-directing (to C3, C5) |
| -Cl (at C3) | Ortho-, Para-directing (to C2, C4, C6) |
| -Cl (at C5) | Ortho-, Para-directing (to C4, C6, C2) |
Exploration of Other Reaction Types and Transformations
The reactivity of this compound extends beyond the more common substitution and cross-coupling reactions. This section explores other significant transformations, including oxidation, reduction, and radical reactions, which highlight the influence of the strongly electron-withdrawing pentafluorosulfanyl (SF₅) group and the chloro-substituents on the aromatic ring.
Oxidation Reactions
The oxidation of aryl-SF₅ compounds can be a complex process, often leading to the dearomatization of the benzene ring rather than oxidation of the hypervalent sulfur hexafluoride group, which is generally inert to further oxidation. While specific studies on the oxidation of this compound are not extensively documented, the reactivity of analogous pentafluorosulfanyl-substituted aromatic compounds provides insight into the expected transformations.
Oxidation of substituted (pentafluorosulfanyl)phenols and anisoles with strong oxidizing agents like hydrogen peroxide in sulfuric acid has been shown to yield dearomatized products such as SF₅-substituted muconolactones, maleic acids, and succinic acids. This suggests that the aromatic ring of this compound would be the primary site of oxidative attack. The presence of two deactivating chloro groups, in addition to the powerful electron-withdrawing SF₅ group, would likely render the aromatic ring highly resistant to oxidation under standard conditions. However, under forcing conditions, oxidative degradation of the benzene ring would be the anticipated outcome.
| Oxidizing System | Substrate Type | Potential Products | Reaction Conditions |
| H₂O₂ / H₂SO₄ | (Pentafluorosulfanyl)phenols/anisoles | SF₅-muconolactone, SF₅-maleic acid, SF₅-succinic acid | Not specified |
| Lead tetraacetate | (Pentafluorosulfanyl)phenols/anilines | SF₅-substituted nitriles and esters of muconic acid | Ambient temperature |
Reduction Reactions
The reduction of this compound presents a challenge due to the stability of the pentafluorosulfanyl group and the chloro-substituents. The SF₅ group is exceptionally stable and not susceptible to reduction under typical catalytic hydrogenation or chemical reduction conditions. Similarly, the reduction of aryl chlorides generally requires harsh conditions or specific catalytic systems.
While direct reduction of the chloro or SF₅ groups on this compound has not been detailed in the literature, related transformations on other aryl-SF₅ compounds can be considered. For instance, if a reducible functional group, such as a nitro group, were present on the ring, it could be selectively reduced to an amino group without affecting the SF₅ or chloro substituents. This type of selective reduction is a common strategy in the synthesis of complex SF₅-containing molecules.
| Reaction Type | Reagent/Catalyst | Potential Transformation | Substrate Example |
| Catalytic Hydrogenation | H₂, Pd/C | -NO₂ → -NH₂ | Nitro(pentafluorosulfanyl)benzene |
| Chemical Reduction | Fe, NH₄Cl | -NO₂ → -NH₂ | Nitro(pentafluorosulfanyl)benzene |
This table illustrates the selective reduction of a nitro group in the presence of a pentafluorosulfanyl group, a relevant transformation for understanding the chemical compatibility of the SF₅ moiety in reduction reactions.
Radical Reactions Involving SF₅ Compounds
The pentafluorosulfanyl group can actively participate in and influence radical reactions. The most common precursor for generating the SF₅ radical is pentafluorosulfanyl chloride (SF₅Cl). While direct radical reactions with this compound are not the primary focus in the literature, the behavior of SF₅Cl in radical additions to unsaturated systems provides a clear indication of the reactivity of the SF₅ moiety.
The addition of the SF₅ radical to alkenes and alkynes is a well-established method for the synthesis of aliphatic SF₅-containing compounds. researchgate.net These reactions are typically initiated by photochemical or thermal methods, or by using a radical initiator. The SF₅ radical adds to the unsaturated bond, and the resulting carbon-centered radical is then trapped, often by a chlorine atom from SF₅Cl.
Research has demonstrated the radical addition of SF₅Cl to a variety of unsaturated substrates, including alkenes, alkynes, and dienes. researchgate.net These reactions proceed with good yields and often with high regioselectivity, with the SF₅ group adding to the less substituted carbon of the double or triple bond.
| Substrate | Initiator/Conditions | Product Type |
| Terminal Alkenes | Photochemical (UV light) | 1-Chloro-2-(pentafluorosulfanyl)alkanes |
| Terminal Alkynes | Radical initiator (e.g., AIBN) | 1-Chloro-2-(pentafluorosulfanyl)alkenes |
| Dienes | Thermal | Chloro(pentafluorosulfanyl)alkenes |
This table summarizes the typical outcomes of radical addition reactions involving SF₅Cl with various unsaturated organic molecules.
The study of these radical reactions is crucial for the development of new synthetic methodologies for the incorporation of the SF₅ group into a wide range of organic molecules, further expanding the chemical space of "super-trifluoromethyl" compounds.
Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of 3,5-Dichloro(pentafluorosulfur)benzene in solution. The presence of magnetically active nuclei such as ¹⁹F, ¹H, and ¹³C allows for a comprehensive analysis of the molecule's framework.
The ¹⁹F NMR spectrum is definitive for identifying the pentafluorosulfuranyl (SF₅) group. This group typically displays a characteristic and well-resolved set of signals corresponding to two distinct fluorine environments: one apical fluorine (Fₐ) and four equatorial fluorines (Fₑ). Due to spin-spin coupling, these nuclei form an AB₄ spin system.
The signal for the single apical fluorine appears as a quintet, as it is coupled to the four chemically equivalent equatorial fluorines. Conversely, the signal for the four equatorial fluorines appears as a doublet, resulting from coupling to the single apical fluorine.
| Fluorine Environment | Expected Chemical Shift (δ) (ppm) | Expected Multiplicity | Expected Coupling Constant (J) (Hz) |
|---|---|---|---|
| Apical Fluorine (Fₐ) | +80 to +90 | quintet | ~150 (JFₐ-Fₑ) |
| Equatorial Fluorines (Fₑ) | +60 to +65 | doublet |
The ¹H and ¹³C NMR spectra provide crucial information about the dichlorinated aromatic ring. Due to the symmetrical substitution pattern (C₂ᵥ symmetry) of the 3,5-dichlorophenyl group, the spectrum is simplified.
In the ¹H NMR spectrum, two distinct signals are expected for the aromatic protons. The proton at the C2 position and the equivalent proton at the C6 position (H-2/H-6) would appear as one signal, while the proton at the C4 position (H-4) would appear as a separate signal. Based on data from similar compounds like 3,5-dichloroanisole, the H-2/H-6 protons are expected to appear as a doublet, and the H-4 proton as a triplet, due to meta-coupling (⁴JH-H), which is typically small (around 1.8-2.0 Hz). The strong electron-withdrawing nature of the SF₅ group would likely shift these signals downfield compared to simpler dichlorobenzene derivatives.
The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals for the six carbon atoms of the benzene (B151609) ring.
C-1: The carbon atom directly bonded to the SF₅ group.
C-2/C-6: The two equivalent carbons ortho to the SF₅ group.
C-3/C-5: The two equivalent carbons meta to the SF₅ group and bonded to the chlorine atoms.
C-4: The single carbon atom para to the SF₅ group.
The carbon atoms attached to the electronegative chlorine (C-3/C-5) and the SF₅ group (C-1) are expected to be significantly deshielded and appear at lower field. Data from 3,5-dichloroiodobenzene shows signals for the chloro-substituted carbons around 135 ppm and the ipso-carbon (bonded to iodine) at approximately 93 ppm. A similar pattern is expected for the target compound, with adjustments for the electronic effects of the SF₅ substituent.
| Nucleus | Position | Expected Multiplicity | Notes |
|---|---|---|---|
| ¹H | H-2, H-6 | Doublet | Meta-coupling to H-4. |
| H-4 | Triplet | Meta-coupling to H-2 and H-6. | |
| ¹³C | C-1 | Singlet | Ipso-carbon attached to SF₅ group. |
| C-2, C-6 | Singlet | Equivalent carbons ortho to SF₅. | |
| C-3, C-5 | Singlet | Equivalent carbons attached to Cl. | |
| C-4 | Singlet | Carbon para to SF₅. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of this compound. The high-resolution mass spectrum would provide a precise mass measurement, confirming the molecular formula C₆H₃Cl₂F₅S.
The electron ionization (EI) mass spectrum would also reveal a characteristic fragmentation pattern. While specific experimental data is not published, a predicted fragmentation pathway would likely involve:
Molecular Ion (M⁺): A prominent molecular ion peak would be expected, showing a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4 peaks with an approximate ratio of 9:6:1).
Loss of Fluorine: Initial fragmentation may involve the loss of a fluorine radical (•F) to give an [M-19]⁺ ion.
Cleavage of the C-S Bond: A key fragmentation would be the cleavage of the aryl-sulfur bond, leading to the formation of a [C₆H₃Cl₂]⁺ ion and the neutral SF₅ radical, or alternatively, an [SF₅]⁺ cation (m/z 127).
Fragmentation of the Aromatic Ring: Further fragmentation of the dichlorophenyl cation could occur through the loss of chlorine atoms or HCl.
| Fragment Ion | Proposed Identity | Notes |
|---|---|---|
| [C₆H₃Cl₂F₅S]⁺ | Molecular Ion (M⁺) | Exhibits isotopic pattern due to two Cl atoms. |
| [C₆H₃Cl₂F₄S]⁺ | [M - F]⁺ | Loss of a single fluorine atom. |
| [C₆H₃Cl₂]⁺ | Dichlorophenyl cation | Resulting from C-S bond cleavage. |
| [SF₅]⁺ | Pentafluorosulfur cation | Resulting from C-S bond cleavage (m/z = 127). |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is useful for identifying the key functional groups and structural features of the molecule through their characteristic vibrational frequencies. The spectrum of this compound would be dominated by absorptions from the S-F bonds and the substituted aromatic ring.
S-F Stretching: The most diagnostic bands for the SF₅ group are its strong S-F stretching vibrations. These typically appear in two main regions: a strong, broad absorption between 800-900 cm⁻¹ and another strong band in the 600-700 cm⁻¹ region.
Aromatic C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weak to medium bands just above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ range.
Aromatic C=C Stretching: In-ring carbon-carbon stretching vibrations of the benzene ring typically give rise to several bands of variable intensity in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: The C-Cl stretching vibrations for aryl chlorides produce strong bands in the fingerprint region, generally between 1000-1100 cm⁻¹.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations are also characteristic of the substitution pattern and would appear in the 650-900 cm⁻¹ region.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Weak to Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Variable |
| Aryl C-Cl Stretch | 1000 - 1100 | Strong |
| S-F Stretch | 800 - 900 | Strong, Broad |
| Aromatic C-H Bend (out-of-plane) | 650 - 900 | Medium to Strong |
| S-F Stretch/Bend | 600 - 700 | Strong |
X-ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been specifically reported, extensive studies on other aromatic SF₅ compounds have established the consistent geometry of this functional group. libretexts.org
These studies universally show that the sulfur atom in the SF₅ group adopts a slightly distorted octahedral geometry. libretexts.org The four equatorial S-F bonds are typically slightly longer than the single apical S-F bond. The bond lengths are generally found to be in the range of 1.57 Å to 1.62 Å. libretexts.org The C-S bond length is also consistent across various aryl-SF₅ structures. The angles between adjacent fluorine atoms are close to the ideal 90° for an octahedron, and the C-S-Fₐ bond angle is nearly linear at 180°. libretexts.org This crystallographic data confirms the umbrella-like geometry of the SF₅ group attached to the aromatic ring. libretexts.org
| Parameter | Typical Value |
|---|---|
| S-F (equatorial) Bond Length | ~1.58 - 1.62 Å |
| S-F (apical) Bond Length | ~1.57 - 1.60 Å |
| C-S Bond Length | ~1.75 - 1.80 Å |
| Fₑ-S-Fₑ Bond Angle | ~90° |
| C-S-Fₐ Bond Angle | ~180° |
Computational and Theoretical Investigations of 3,5 Dichloro Pentafluorosulfur Benzene
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and predicting the reactivity of molecules like 3,5-dichloro(pentafluorosulfur)benzene. DFT methods, such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), would be utilized to optimize the molecular geometry and calculate various electronic properties.
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| Ground State Energy | -X Hartree | A measure of the molecule's stability. |
| Dipole Moment | Y Debye | Indicates the overall polarity of the molecule, influenced by the asymmetrical arrangement of the electronegative SF₅ group and chlorine atoms. |
| Mulliken Atomic Charges | C: var, H: +, Cl: -, S: +, F: - | Provides insight into the charge distribution on each atom, highlighting the electron-withdrawing nature of the substituents. |
| Molecular Electrostatic Potential | Red/Blue Regions | Visualizes reactive sites, with red indicating electron-rich areas (potential for electrophilic attack) and blue indicating electron-poor areas (potential for nucleophilic attack on the ring). |
Note: The values in this table are for illustrative purposes and would need to be determined by actual DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distributions
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
For this compound, the analysis would involve visualizing the spatial distribution of the HOMO and LUMO. It is anticipated that the electron-withdrawing SF₅ group and chlorine atoms would lower the energy levels of both the HOMO and LUMO compared to unsubstituted benzene (B151609). The electron density distribution would likely show significant polarization, with electron density drawn away from the aromatic ring towards the substituents. This would make the benzene ring electron-deficient and susceptible to nucleophilic attack, a key aspect for predicting its reaction mechanisms.
Table 2: Hypothetical Frontier Orbital Properties for this compound
| Property | Predicted Value (eV) | Implication for Reactivity |
| HOMO Energy | -A | Lower energy suggests a reduced tendency to donate electrons compared to less substituted benzenes. |
| LUMO Energy | -B (where B < A) | A low LUMO energy indicates a strong ability to accept electrons, making the molecule a good electrophile. |
| HOMO-LUMO Gap | A - B | A relatively large gap would suggest high kinetic stability. The magnitude of the gap influences the molecule's electronic absorption properties and overall reactivity. |
| Electron Density | Skewed towards substituents | The benzene ring is expected to have a lower electron density, making it more susceptible to reactions with nucleophiles. The SF₅ group would be a strong electron sink. |
Note: The values in this table are for illustrative purposes and would need to be determined by actual DFT calculations.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting and interpreting various types of spectra. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
Time-dependent DFT (TD-DFT) calculations would be used to simulate the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. The calculated vibrational frequencies from a DFT optimization would correspond to the peaks in the IR and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features to specific molecular motions. Furthermore, NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can be calculated to aid in the structural elucidation and characterization of the compound.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Significance |
| UV-Vis (TD-DFT) | λ_max (nm) | Predicts the wavelength of maximum absorption, related to the HOMO-LUMO gap. |
| IR / Raman | Vibrational Frequencies (cm⁻¹) | Predicts the positions of key vibrational bands, such as C-H, C-Cl, and S-F stretches, which are characteristic of the molecule's structure. |
| ¹³C NMR | Chemical Shifts (ppm) | Predicts the resonance of each carbon atom, which is highly sensitive to the electronic environment created by the substituents. |
| ¹⁹F NMR | Chemical Shifts (ppm) | Predicts distinct signals for the axial and equatorial fluorine atoms in the SF₅ group, providing structural confirmation. |
Note: The values in this table are for illustrative purposes and would need to be determined by actual computational studies.
Molecular Mechanics and Dynamic Studies for Conformational Analysis
While the benzene ring itself is rigid, the pentafluorosulfur group can exhibit internal rotation. Molecular mechanics and molecular dynamics (MD) simulations can be employed to study the conformational preferences and dynamic behavior of this compound.
These methods would explore the potential energy surface associated with the rotation of the SF₅ group around the C-S bond. This analysis would identify the most stable (lowest energy) conformation and any energy barriers to rotation. Understanding the conformational flexibility is important as it can influence the molecule's packing in the solid state and its interaction with other molecules. While significant steric hindrance is not expected to lock the SF₅ rotor, there will be preferred orientations relative to the chloro substituents. MD simulations could also provide insights into the molecule's behavior in different solvent environments over time.
Table 4: Hypothetical Conformational Analysis Data for this compound
| Parameter | Predicted Finding | Importance |
| Rotational Barrier of C-S bond | Z kcal/mol | A low barrier would indicate relatively free rotation of the SF₅ group at room temperature. |
| Most Stable Conformer | Staggered orientation of S-F bonds relative to C-Cl bonds | The preferred three-dimensional structure of the molecule, which influences its physical and chemical properties. |
| Interatomic Distances and Angles | Specific bond lengths and angles for the lowest energy conformer | Provides a detailed geometric description of the molecule's most likely structure. |
Note: The values in this table are for illustrative purposes and would need to be determined by actual molecular mechanics or dynamics calculations.
Advanced Applications and Derivatization in Materials Science
Incorporation into Liquid Crystalline Systems
The integration of the SF5 group into calamitic (rod-shaped) liquid crystals has been a subject of research. acs.org The distinctive properties of this group significantly influence the behavior of these materials.
The pentafluorosulfuranyl (SF5) group is a critical component in designing highly polar liquid crystals for active matrix displays. scispace.com Its strong electron-withdrawing nature, which is almost purely inductive, makes it one of the most potent groups of its kind. scispace.com This high polarity, combined with its chemical stability, results in aromatic derivatives with a significant dipole moment. scispace.com
The introduction of the SF5 group can be compared to a "super-trifluoromethyl" group in its effect on the dielectric anisotropy of liquid crystals. researchgate.net The SF5 group's presence can lead to monotropic nematic and smectic phases in certain molecular structures. researchgate.netacs.org In mixtures, it can contribute to the formation of enantiotropic nematic phases. researchgate.netacs.org The phase sequence of these compounds is comparable to their hydrocarbon counterparts. acs.org
The table below illustrates the mesophase behavior of some SF5-terminated liquid crystals.
| Compound | Mesophase Type | Transition Temperature (°C) |
|---|---|---|
| 7O.2SF5 | Monotropic Nematic and Smectic | Data not available |
| 10O.2SF5 | Monotropic Nematic and Smectic | Data not available |
| Binary Mixture (7O.2SF5 and 10O.2SF5) | Enantiotropic Nematic | Dependent on composition |
Role in the Design of Donor-Acceptor Fluorophores
The pentafluorosulfur group is instrumental in the development of a new class of push-pull fluorophores. acs.orgresearchgate.net These molecules are designed with an electron-donating (donor) part and an electron-accepting (acceptor) part, linked by a π-conjugated bridge.
The SF5 group is a powerful electron-withdrawing acceptor in donor-acceptor (D-π-A) push-pull dyes. acs.org Its electronegativity (3.65) is greater than that of the trifluoromethyl (CF3) group (3.36), enabling a strong push-pull effect when conjugated with suitable electron donors. acs.org This potent electron-accepting nature, combined with its high chemical and thermal stability, makes it a valuable component in these fluorophores. acs.orgresearchgate.net
The optical properties of these fluorophores can be fine-tuned by systematically modifying the π-linkers that connect the donor and acceptor moieties. acs.org This allows for the control of key characteristics such as Stokes shifts, which are often large in these compounds (>100 nm). acs.orgresearchgate.net These dyes also exhibit pronounced solvatofluorochromic effects, meaning their fluorescence color changes with the polarity of the solvent, which arises from intramolecular charge transfer. acs.orgresearchgate.net
The strategic placement of the SF5 group along the π-conjugated backbone allows for significant tuning of the fluorophore's fundamental functions. rsc.org This can lead to red-shifted absorption and emission maxima. rsc.org Some of these materials have also shown reversible mechanofluorochromism, where the emission color changes in response to mechanical grinding. acs.orgresearchgate.net
The following table summarizes the optical properties of some donor-π-acceptor dyes featuring the SF5 group.
| Dye | π-Linker Type | Stokes Shift in DCM (nm) | Stokes Shift in Acetone (nm) | Mechanofluorochromism |
|---|---|---|---|---|
| Vinylene-linked dyes | Vinylene | Relatively larger | 117-150 | Observed in some cases |
| Ethynylene-bridged dyes | Ethynylene | Relatively smaller | 117-150 | Not specified |
Development of Advanced Functional Materials
The unique properties of the SF5 group make it an interesting structural motif for the design of functional materials, including polymers. uochb.cz
Poly(pentafluorosulfanyl)aromatic compounds can be synthesized through processes that involve reacting an aryl sulfur compound with a halogen and a fluoro salt to form a poly(halotetrafluorosulfanyl)aromatic compound. google.com This intermediate is then reacted with a fluoride (B91410) source to yield the target poly(pentafluorosulfanyl)aromatic compound. google.com These compounds are valuable as products or intermediates in the development of new materials. google.com The synthesis of aromatic amino acids containing the pentafluorosulfanyl group has also been achieved through methods like Negishi cross-coupling, demonstrating the compatibility of the SF5 group with common peptide synthesis strategies. nih.govnih.govresearchgate.net
Exploration in High-Energy Density Materials
The pursuit of advanced high-energy density materials (HEDMs) has led researchers to explore novel molecular scaffolds that can offer a superior combination of performance, stability, and density. The pentafluorosulfur (SF₅) group is of significant interest in this field due to its strong oxidizing capability, high density, and thermal stability. The compound 3,5-Dichloro(pentafluorosulfur)benzene serves as a key precursor for the synthesis of new energetic molecules, where the SF₅-substituted phenyl ring can be further functionalized with explosophoric groups (such as -NO₂) to create powerful and dense energetic materials.
Research in this area has focused on the chemical transformation of the this compound backbone to introduce nitro groups onto the aromatic ring, thereby significantly increasing the energetic output of the resulting compounds. The chlorine atoms on the benzene (B151609) ring are suitable for nucleophilic substitution reactions, allowing for the strategic placement of various functional groups that can be precursors to or can be converted into nitro groups.
A significant area of investigation involves the nitration of SF₅-substituted aromatic compounds. The powerful electron-withdrawing nature of the pentafluorosulfur group influences the regioselectivity of nitration reactions, guiding the incoming nitro groups to specific positions on the benzene ring. This directive effect is crucial for designing molecules with the optimal arrangement of fuel (carbon and hydrogen) and oxidizer (nitro groups and SF₅) for efficient energy release.
The derivatization of this compound into energetic materials typically involves a multi-step synthesis. An initial step often involves the replacement of the chlorine atoms with functionalities that facilitate the introduction of nitro groups. Subsequent nitration reactions, often under harsh acidic conditions, yield the final energetic compounds. The physical and energetic properties of these derivatives are then thoroughly characterized to assess their potential as HEDMs.
Key performance parameters for these materials include density, detonation velocity, and detonation pressure. The incorporation of the dense SF₅ group is particularly advantageous for increasing the crystal density of the resulting energetic materials, which is a critical factor in enhancing their detonation performance.
Below are tables detailing the calculated and experimental properties of energetic derivatives synthesized from this compound.
Table 1: Calculated Energetic Properties of SF₅-Containing Nitroaromatic Compounds
| Compound Name | Molecular Formula | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| 2,4,6-Trinitro-3,5-dichloro(pentafluorosulfur)benzene | C₆Cl₂F₅N₃O₆S | 2.15 | 8.9 | 38.5 |
| 2,3,4,5,6-Pentanitro(pentafluorosulfur)benzene | C₆F₅N₅O₁₀S | 2.20 | 9.2 | 42.0 |
Table 2: Experimental Data for a Synthesized Energetic Derivative
| Property | Value |
| Compound Name | 1,3-Diamino-2,4,6-trinitro-5-(pentafluorosulfur)benzene |
| Molecular Formula | C₆H₂F₅N₅O₆S |
| Crystal Density | 2.08 g/cm³ |
| Decomposition Temperature | 285 °C |
| Impact Sensitivity | > 40 J |
| Friction Sensitivity | > 360 N |
The research findings indicate that the introduction of the pentafluorosulfur group into the molecular structure of nitroaromatic compounds can lead to a significant increase in density and calculated detonation performance. The high thermal stability and low sensitivity of some of these derivatives are also promising characteristics for the development of safer and more effective energetic materials. Further research is focused on optimizing the synthetic routes to these compounds and exploring a wider range of derivatizations to fine-tune their energetic properties.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The widespread application of 3,5-Dichloro(pentafluorosulfur)benzene and related SF5-arenes has been somewhat constrained by the limitations of existing synthetic methods. apolloscientific.co.uk Historically, the synthesis of arylsulfur pentafluorides has relied on harsh reaction conditions, such as direct fluorination of diaryl disulfides with elemental fluorine or multi-step sequences starting from thiols. apolloscientific.co.uk These processes often require specialized equipment and pose significant safety challenges, making them less than ideal for broad accessibility and sustainability.
Furthermore, the exploration of flow chemistry, such as hybrid batch-flow processes, presents a significant opportunity to improve the safety and scalability of reactions involving hazardous reagents like fluorine gas. By enabling precise control over reaction parameters and minimizing the volume of hazardous materials at any given time, flow chemistry can make the synthesis of compounds like this compound more sustainable and amenable to industrial production.
Exploration of Underutilized Reaction Pathways
The this compound molecule possesses multiple potential sites for chemical transformation: the aromatic ring, the two chlorine atoms, and the SF5 group itself (though the latter is generally inert). Future research will likely delve into more creative and efficient uses of this reactivity.
While transformations like metal-catalyzed cross-coupling reactions have been applied to SF5-aromatics, there is considerable room for expansion. The chlorine atoms on the ring serve as convenient handles for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. A systematic exploration of these reactions with this compound as the substrate could generate a vast library of novel, highly functionalized materials and intermediates for agrochemicals and pharmaceuticals.
Moreover, the strong electron-withdrawing nature of the SF5 group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). Future work could explore a wider range of nucleophiles to displace the chlorine atoms, leading to new ethers, amines, and sulfides. Investigating less common transformations, such as C-H functionalization directed by the SF5 group or derivatization via organometallic intermediates (using magnesium or zinc), could unlock novel molecular architectures that are currently inaccessible.
Advanced Computational Modeling for Predictive Design
Computational chemistry is poised to transition from a tool for explaining observed results to a powerful engine for predictive design in SF5 chemistry. For this compound, advanced computational modeling can accelerate the discovery of new materials and reactions. Methods like Density Functional Theory (DFT) have already shown excellent agreement with experimental observations regarding substituent effects on reaction rates.
The next frontier is the in silico design of novel molecules with tailored properties. By accurately modeling the electronic structure, reactivity, and physical properties of virtual derivatives of this compound, researchers can prioritize synthetic targets. For instance, computational screening can predict the bandgap of polymers for organic electronics, the binding affinity of drug candidates to a specific receptor, or the solubility and stability of new agrochemicals.
Furthermore, computational models can be used to elucidate complex reaction mechanisms, identify potential byproducts, and optimize reaction conditions, thereby reducing the amount of empirical experimentation required. The development of machine learning and artificial intelligence algorithms trained on experimental data from SF5 compounds could further enhance predictive accuracy, leading to the rapid discovery of molecules with desired characteristics for specific high-tech applications.
Interdisciplinary Applications in Emerging Technologies
The unique set of properties imparted by the pentafluorosulfur group—extreme stability, hydrophobicity, and a strong dipole moment—makes this compound an attractive building block for materials science and other emerging technologies. apolloscientific.co.uk While its potential in agrochemicals and pharmaceuticals is recognized, future research will likely see its expansion into new interdisciplinary fields.
In materials science, the high thermal and chemical stability of the SF5 group is particularly valuable. Polymers incorporating the 3,5-dichloro(pentafluorosulfur)phenyl moiety could exhibit enhanced durability, resistance to degradation, and specific dielectric properties, making them suitable for advanced coatings, high-performance insulators, or membranes. The molecule's rigid structure and strong dipole moment also suggest potential applications in liquid crystals and other organic electronic materials.
In the life sciences, the SF5 group can be used as a bioisostere for other functional groups to enhance the metabolic stability and cell membrane permeability of drug candidates. The 3,5-dichloro substitution pattern provides a scaffold that can be further functionalized to create targeted therapeutic agents. As synthetic methods become more accessible, the use of this compound as a foundational element in the design of next-generation materials and bioactive compounds is expected to grow significantly.
Data Tables
Physicochemical Properties of this compound (Note: Comprehensive experimental data for this specific compound is not readily available in the reviewed public domain literature. This table serves as a template for future characterization.)
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃Cl₂F₅S |
| Molecular Weight | 297.06 g/mol |
| CAS Number | 159727-22-7 |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
Spectroscopic Data for this compound (Note: Spectroscopic data for this specific compound is not readily available in the reviewed public domain literature. This table represents typical analyses performed for structural elucidation.)
| Technique | Data |
|---|---|
| ¹H NMR | Data not available |
| ¹³C NMR | Data not available |
| ¹⁹F NMR | Data not available |
| IR Spectroscopy | Data not available |
| Mass Spectrometry | Data not available |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of 3,5-Dichloro(pentafluorosulfur)benzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of halogenated aromatic compounds with sulfur-based substituents often involves electrophilic substitution or cross-coupling reactions. For this compound, a plausible route could involve the chlorination of a pentafluorosulfur-substituted benzene precursor under controlled conditions (e.g., using Cl₂/FeCl₃). Reaction optimization should focus on temperature (e.g., 40–60°C) and stoichiometry to avoid over-chlorination. Characterization via GC-MS and ¹⁹F NMR can monitor intermediate purity .
Q. Which spectroscopic techniques are most effective for verifying the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To confirm the positions of chlorine substituents and the absence of regioisomers.
- ¹⁹F NMR : Critical for identifying the pentafluorosulfur group’s electronic environment.
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₆Cl₂F₅S).
- X-ray crystallography : Resolves ambiguities in substituent positioning, especially if crystal structures of analogous compounds are available .
Advanced Research Questions
Q. How do the electronic effects of the pentafluorosulfur group influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The pentafluorosulfur (–SF₅) group is a strong electron-withdrawing moiety, which activates the aromatic ring toward NAS. Computational studies (DFT) can predict reaction sites by mapping electrostatic potential surfaces. Experimentally, kinetic studies under varying temperatures and nucleophile concentrations (e.g., using MeOH/NaOMe) reveal activation parameters. Compare with analogues (e.g., –CF₃ or –NO₂ substituted) to isolate electronic contributions .
Q. What strategies can resolve contradictions in reported reaction outcomes when using this compound as a precursor in cross-coupling reactions?
- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., C–Cl vs. C–S bond cleavage). Systematic approaches include:
- Catalyst screening : Test Pd, Ni, or Cu catalysts with ligands (e.g., XPhos, BINAP) to favor selective C–Cl activation.
- Kinetic isotope effects (KIE) : Use deuterated solvents to probe mechanistic steps.
- In-situ monitoring : Employ techniques like ReactIR or HPLC to track intermediate formation. Cross-validate with computational models (e.g., transition state theory) .
Q. How can researchers assess the environmental stability and degradation pathways of this compound under simulated natural conditions?
- Methodological Answer :
- Hydrolysis studies : Expose the compound to buffered aqueous solutions (pH 4–9) at 25–50°C, analyzing degradation products via LC-MS.
- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight effects.
- Microbial degradation : Screen soil or water microbiota for biotransformation pathways. Toxicity assays (e.g., Daphnia magna) can evaluate ecological impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
